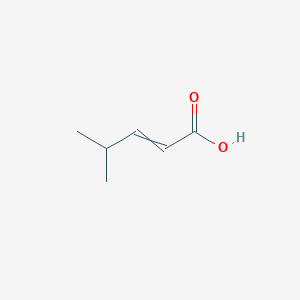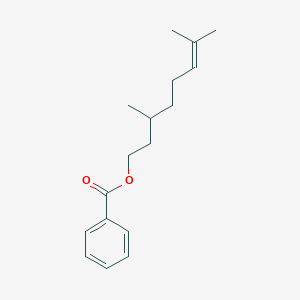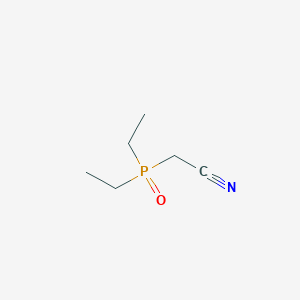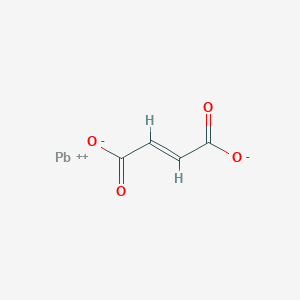
Stannous laurate
Overview
Description
Stannous laurate, also known as dibutyltin dilaurate, is an organotin compound widely used as a catalyst in various industrial processes. It is particularly known for its role in the production of polyurethanes, silicones, and other polymers. The compound is characterized by its ability to accelerate chemical reactions, making it a valuable component in the manufacturing sector.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannous laurate is typically synthesized through the reaction of tin(IV) chloride with lauric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
SnCl4+2C12H24O2→Sn(C12H24O2)2+4HCl
Industrial Production Methods: On an industrial scale, the production of tin dilaurate involves the use of large reactors where tin(IV) chloride and lauric acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products, ensuring a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: Stannous laurate primarily acts as a catalyst in various chemical reactions, including:
Esterification: It catalyzes the formation of esters from carboxylic acids and alcohols.
Polymerization: It is used in the polymerization of urethanes and silicones.
Transesterification: It facilitates the exchange of ester groups between molecules.
Common Reagents and Conditions:
Esterification: Carboxylic acids and alcohols are reacted in the presence of tin dilaurate under reflux conditions.
Polymerization: Monomers such as isocyanates and polyols are polymerized in the presence of tin dilaurate at elevated temperatures.
Transesterification: Esters and alcohols are reacted in the presence of tin dilaurate under mild heating.
Major Products Formed:
Esterification: Esters and water.
Polymerization: Polyurethanes and silicones.
Transesterification: New esters and alcohols.
Scientific Research Applications
Stannous laurate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of esters and polyurethanes.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of organotin compounds in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is widely used in the production of coatings, adhesives, sealants, and elastomers due to its catalytic properties.
Mechanism of Action
The catalytic activity of tin dilaurate is attributed to its ability to coordinate with reactant molecules, thereby lowering the activation energy required for the reaction to proceed. In esterification reactions, for example, tin dilaurate coordinates with the carboxylic acid and alcohol, facilitating the formation of the ester bond. The mechanism involves the formation of a tin-oxygen bond, which stabilizes the transition state and accelerates the reaction.
Comparison with Similar Compounds
- Dibutyltin diacetate
- Dibutyltin dibutoxide
- Dibutyltin oxide
Comparison: Stannous laurate is unique in its ability to catalyze a wide range of reactions with high efficiency. Compared to dibutyltin diacetate and dibutyltin dibutoxide, tin dilaurate is more effective in esterification and polymerization reactions due to its higher catalytic activity. Additionally, it is less toxic than some other organotin compounds, making it a safer choice for industrial applications.
Properties
IUPAC Name |
dodecanoate;tin(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNTRWJKQJDRE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Tin dilaurate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14974-55-1 | |
| Record name | Stannous laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STANNOUS LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14E51136PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)







